molecular formula C21H18N2O3S2 B3304787 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide CAS No. 921871-43-4

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide

Cat. No.: B3304787
CAS No.: 921871-43-4
M. Wt: 410.5 g/mol
InChI Key: DWXCINWPNPQBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide features a benzamide core linked to a 1,3-thiazole ring substituted with a 7-ethoxybenzofuran moiety and a 2-(methylsulfanyl) group. Its molecular framework combines electron-rich aromatic systems (benzofuran, thiazole) with a sulfur-containing substituent, which may influence its solubility, metabolic stability, and biological interactions .

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-3-25-16-9-6-7-13-11-17(26-19(13)16)15-12-28-21(22-15)23-20(24)14-8-4-5-10-18(14)27-2/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXCINWPNPQBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the thiazole ring and the benzamide moiety. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzamide moiety to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings.

Scientific Research Applications

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Compounds and Activities
Compound Name Substituents Biological Activity/Notes Reference
AB4 (from ) 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Similarity score: 0.500; Moderate structural overlap suggests potential shared targets but reduced efficacy compared to the target compound.
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxy group instead of benzofuran 129.23% activity (p<0.05); Phenoxy may enhance lipophilicity but reduce metabolic stability compared to ethoxybenzofuran.
4-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (G786-1400) Pyridinyl instead of benzofuran Screening compound for drug discovery; Pyridine improves water solubility but may alter receptor binding compared to benzofuran.
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide Trifluoromethyl vs. methylsulfanyl Higher molecular weight (432.416 vs. ~409.5 for target compound); CF₃ group enhances metabolic stability but may reduce cell permeability.
Structural Implications
  • Benzofuran vs. Other Aromatic Systems : The 7-ethoxybenzofuran in the target compound provides a rigid, planar structure that may enhance π-π stacking in protein binding, whereas pyridinyl (G786-1400) or phenyl () substituents offer different electronic profiles .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Compounds with pyridinyl (G786-1400) or morpholine-sulfonyl () groups exhibit higher aqueous solubility due to nitrogen/sulfur-oxygen interactions, whereas benzofuran derivatives may require formulation optimization .

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O3SC_{21}H_{19}N_3O_3S, with a molecular weight of approximately 421.49 g/mol. The compound features a benzofuran scaffold, a thiazole ring, and a benzamide moiety, which contribute to its unique chemical properties and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. The mechanism involves the modulation of mitochondrial membrane potential and activation of caspases, leading to programmed cell death .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-720.5Caspase activation
A54915.8Mitochondrial dysfunction
PC-318.3Reactive oxygen species generation

Anti-inflammatory Effects

The compound has also been identified as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), demonstrating potent anti-inflammatory effects. This action is particularly relevant in conditions such as rheumatoid arthritis, where it effectively suppresses the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models.

Table 2: Inhibition of TNF-α Release

Concentration (µM)TNF-α Suppression (%)
530
1055
2080

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties as well. Its interaction with microbial enzymes could inhibit growth and proliferation, making it a candidate for further investigation in the field of infectious diseases.

The biological activity of this compound is largely attributed to its structural features that allow for interaction with specific molecular targets within cells. These interactions can modulate enzyme activities and receptor functions, leading to the desired therapeutic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazole Ring : Utilizing thioamide precursors.
  • Benzofuran Integration : Coupling with ethoxy-substituted benzofuran derivatives.
  • Final Coupling : Reaction with methylsulfanyl benzamide under controlled conditions.

Advanced techniques such as microwave-assisted synthesis can enhance yield and purity during production.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : Demonstrated significant cytotoxic effects and apoptosis induction through caspase pathways.
  • Anti-inflammatory Model : Showed marked reduction in TNF-α levels in stimulated macrophages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.